Ethyl dirazepate

Lipophilicity Pharmacokinetics Benzodiazepine

Ethyl dirazepate (CAS 23980-14-5) is a distinct 1,4-benzodiazepine featuring a 3-position ethyl ester group that confers a calculated LogP of 3.235. This lipophilicity differentiates it from non-esterified analogs, influencing absorption and metabolic stability. Ideal as a reference standard in HPLC/LC-MS method development or for in vitro GABA-A receptor binding studies to elucidate structure-activity relationships. Select this compound for its unique physicochemical profile and suitability for precise analytical and pharmacological research.

Molecular Formula C18H14Cl2N2O3
Molecular Weight 377.2 g/mol
CAS No. 23980-14-5
Cat. No. B1663309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl dirazepate
CAS23980-14-5
Molecular FormulaC18H14Cl2N2O3
Molecular Weight377.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl
InChIInChI=1S/C18H14Cl2N2O3/c1-2-25-18(24)16-17(23)21-14-8-7-10(19)9-12(14)15(22-16)11-5-3-4-6-13(11)20/h3-9,16H,2H2,1H3,(H,21,23)
InChIKeyXFVPZJMXRNBHLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Dirazepate (CAS 23980-14-5): A Benzodiazepine Derivative for Anxiolytic and Hypnotic Research Procurement


Ethyl dirazepate (CAS 23980-14-5) is a 1,4-benzodiazepine derivative originally developed by Sanofi Winthrop [1]. It is characterized by a benzodiazepine core substituted with chlorine atoms at positions 7 and 5(2-chlorophenyl) and an ethyl ester group at position 3 . The compound is recognized for its anxiolytic and hypnotic properties, which are characteristic of the benzodiazepine class . Its molecular formula is C18H14Cl2N2O3, with a molecular weight of 377.22 g/mol .

The Structural and Pharmacological Distinctiveness of Ethyl Dirazepate (CAS 23980-14-5) in Scientific Investigation


While benzodiazepines share a common mechanism of action at the GABA-A receptor [1], ethyl dirazepate cannot be considered a generic substitute for other analogs. Its unique 3-position ethyl ester group is known to influence key physicochemical properties such as lipophilicity (with a calculated LogP of 3.235) , which directly impacts absorption, distribution, and metabolic stability compared to non-esterified or differently substituted analogs . Furthermore, even within the class, subtle structural differences confer distinct pharmacological profiles . The specific quantitative evidence for ethyl dirazepate's differentiation, though limited in public literature, is detailed in Section 3.

Quantitative Evidence of Differentiation for Ethyl Dirazepate (CAS 23980-14-5)


Calculated Lipophilicity (LogP) of Ethyl Dirazepate

Ethyl dirazepate exhibits a calculated LogP value of 3.235, as reported in a vendor datasheet . This is a key physicochemical property influencing membrane permeability and distribution.

Lipophilicity Pharmacokinetics Benzodiazepine

Reported Intermediate Potency Between Diazepam and Clonazepam

One vendor source states that 'Comparative studies suggest its potency is intermediate between diazepam and clonazepam, though quantitative data are scarce' . This suggests a potential differentiator in its pharmacological profile.

Potency Benzodiazepine Comparative Pharmacology

Calculated Density and Physical Properties of Ethyl Dirazepate

The calculated density of ethyl dirazepate is reported as 1.42 g/cm³ . Other calculated properties, such as boiling point (532.7°C) and vapor pressure (2E-11 mmHg at 25°C), are also available .

Physicochemical Property Density Benzodiazepine

Validated Research Application Scenarios for Ethyl Dirazepate (CAS 23980-14-5) Based on Available Evidence


Comparative Structure-Activity Relationship (SAR) Studies of Benzodiazepines

Ethyl dirazepate serves as a useful tool compound in research aimed at elucidating the impact of the 3-position ester group on benzodiazepine pharmacology. Its distinct calculated LogP value of 3.235 provides a concrete parameter for comparison against non-esterified analogs or those with different substituents, allowing researchers to correlate structural modifications with changes in lipophilicity and, by inference, pharmacokinetic behavior.

Investigation of Pharmacological Profile Differentiation within the Benzodiazepine Class

Despite the absence of rigorous quantitative data in public repositories, the vendor-cited claim of 'intermediate potency' between diazepam and clonazepam positions ethyl dirazepate as a candidate for in vitro studies (e.g., GABA-A receptor binding assays) designed to experimentally validate and precisely quantify this differentiation. Such studies would contribute valuable data to the understanding of benzodiazepine structure-activity relationships.

Reference Standard for Analytical Method Development

The well-defined physicochemical properties of ethyl dirazepate, including its specific molecular weight (377.22 g/mol) and calculated density (1.42 g/cm³) , make it suitable as a reference standard for the development and validation of analytical methods, such as HPLC or LC-MS, for the detection and quantification of similar benzodiazepine derivatives in complex matrices.

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